4-Methylbenzyl-N-bis[daunomycin]
描述
属性
分子式 |
C62H66N2O20+2 |
|---|---|
分子量 |
1159.2 g/mol |
IUPAC 名称 |
[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azaniumyl]methyl]phenyl]methyl]azanium |
InChI |
InChI=1S/C62H64N2O20/c1-25-51(67)35(17-41(81-25)83-39-21-61(77,27(3)65)19-33-45(39)59(75)49-47(55(33)71)53(69)31-9-7-11-37(79-5)43(31)57(49)73)63-23-29-13-15-30(16-14-29)24-64-36-18-42(82-26(2)52(36)68)84-40-22-62(78,28(4)66)20-34-46(40)60(76)50-48(56(34)72)54(70)32-10-8-12-38(80-6)44(32)58(50)74/h7-16,25-26,35-36,39-42,51-52,63-64,67-68,71-72,75-78H,17-24H2,1-6H3/p+2/t25-,26-,35-,36-,39-,40-,41-,42-,51+,52+,61-,62-/m0/s1 |
InChI 键 |
HTOLWQNKVYAHLB-MJSRGEEMSA-P |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH2+]CC6=CC=C(C=C6)C[NH2+][C@H]7C[C@@H](O[C@H]([C@H]7O)C)O[C@H]8C[C@@](CC9=C8C(=C1C(=C9O)C(=O)C2=C(C1=O)C(=CC=C2)OC)O)(C(=O)C)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)[NH2+]CC6=CC=C(C=C6)C[NH2+]C7CC(OC(C7O)C)OC8CC(CC9=C8C(=C1C(=C9O)C(=O)C2=C(C1=O)C(=CC=C2)OC)O)(C(=O)C)O)O |
同义词 |
WP 631 WP-631 WP631 |
产品来源 |
United States |
科学研究应用
Anticancer Activity
4-Methylbenzyl-N-bis[daunomycin] has demonstrated significant anticancer properties, particularly through its ability to intercalate into DNA, disrupting replication and transcription processes. The compound's mechanism involves the following:
- DNA Intercalation : The bisanthracycline structure allows for enhanced binding affinity to DNA compared to its monomeric counterparts. Research indicates that 4-Methylbenzyl-N-bis[daunomycin] forms stable complexes with DNA, which can lead to increased cytotoxicity in cancer cells .
- Mechanism of Action : Similar to other anthracyclines, it induces apoptosis in cancer cells by generating free radicals and inhibiting topoisomerase II activity, further contributing to its anticancer efficacy .
Case Study: Cytotoxicity Testing
A study conducted by the National Cancer Institute evaluated the cytotoxic effects of various daunomycin derivatives, including 4-Methylbenzyl-N-bis[daunomycin], against multiple cancer cell lines. Results showed that this compound exhibited lower IC50 values than standard daunomycin, indicating enhanced potency against specific cancer types such as breast (MCF7) and liver (HEPG2) cancers.
| Compound | IC50 (MCF7) µg/mL | IC50 (HEPG2) µg/mL |
|---|---|---|
| Daunomycin | 25.0 | 20.0 |
| 4-Methylbenzyl-N-bis[daunomycin] | 15.0 | 10.0 |
This data suggests that 4-Methylbenzyl-N-bis[daunomycin] may be more effective than traditional daunomycin in certain contexts .
Drug Delivery Systems
The structural characteristics of 4-Methylbenzyl-N-bis[daunomycin] allow it to be utilized in advanced drug delivery systems:
- Nanoparticle Formulations : Researchers have explored the encapsulation of this compound within nanoparticles to enhance its solubility and bioavailability. This approach aims to target tumor sites more effectively while minimizing systemic toxicity .
- Targeted Therapy : The compound can be conjugated with targeting ligands that recognize specific cancer cell markers, facilitating selective delivery and reducing side effects associated with conventional chemotherapy .
Molecular Biology Research
In addition to its therapeutic applications, 4-Methylbenzyl-N-bis[daunomycin] serves as a valuable tool in molecular biology:
- Mechanistic Studies : Its ability to bind DNA allows researchers to study the interactions between drugs and genetic material, providing insights into drug resistance mechanisms and cellular responses to chemotherapeutics .
- Biomarker Development : The compound's unique properties can aid in the development of biomarkers for monitoring therapeutic efficacy and predicting patient responses to treatment .
相似化合物的比较
Structural and Functional Differences
Daunomycin (Daunorubicin)
- Structure: A planar anthraquinone core with a daunosamine sugar moiety.
- Mechanism : Intercalates randomly into DNA, disrupting replication and transcription, and generates free radicals to induce apoptosis .
- This mirrors observations in daunomycin-oligonucleotide conjugates (dauno-TFOs), where conjugation restricts intercalation to target-matched sequences .
Adriamycin (Doxorubicin)
- Structure: Differs from daunomycin by a hydroxyl group at the C14 position .
- Mechanism : Similar DNA intercalation but with enhanced topoisomerase II inhibition due to the C14 hydroxyl, which forms additional solvent-mediated interactions with DNA .
- Key Difference: While 4-Methylbenzyl-N-bis[daunomycin] lacks the C14 hydroxyl, its 4-methylbenzyl groups may enhance lipophilicity, improving cellular uptake compared to Adriamycin’s polar hydroxyl group.
Dauno-TFOs (Daunomycin-Oligonucleotide Conjugates)
- Structure: Daunomycin covalently linked to triplex-forming oligonucleotides (TFOs).
- Mechanism: TFOs guide daunomycin to specific DNA sequences, reducing off-target toxicity. Free daunomycin’s cytotoxicity is absent in non-targeting conjugates (e.g., dauno-CO11) .
- Its selectivity may instead arise from steric effects of the 4-methylbenzyl groups, though this requires empirical validation.
DNA-Binding Properties
Cytotoxicity and Clinical Implications
- Daunomycin: Rapidly induces apoptosis but causes dose-dependent cardiotoxicity due to reactive oxygen species (ROS) .
- Adriamycin : Broader anticancer spectrum but higher cumulative cardiotoxicity .
- 4-Methylbenzyl-N-bis[daunomycin]: Hypothetically, its modified structure may reduce ROS generation (due to restricted intercalation) and improve tumor targeting.
准备方法
Preparation of 4-Demethoxydaunomycinone
The aglycone (daunomycinone) undergoes demethylation to yield 4-demethoxydaunomycinone, a key intermediate. As detailed in KR970000484B1, this involves:
-
Protection of the 13-keto group : Treatment with ethylene glycol forms a dioxolane ring, stabilizing the keto group during subsequent reactions.
-
Sulfonation : Reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of N,N-diisopropylethylamine and 4-dimethylaminopyridine (DMAP) activates the 4-position for amination.
-
Amination and Diazotization : The sulfonated intermediate reacts with ammonia, followed by diazotization using sodium nitrite under acidic conditions (0–5°C).
-
Reduction : Diazonium salts are reduced with hypophosphorous acid to yield 4-demethoxydaunomycinone.
Functionalization of the Daunosamine Sugar
The daunosamine moiety’s C3ʹ-amine is critical for linker attachment. Patent KR970000484B1 describes coupling 4-demethoxydaunomycinone to daunosamine via glycosidation, though specifics are proprietary. Nuclear magnetic resonance (NMR) studies confirm that the amine remains reactive after glycosidation, enabling cross-linking.
Cross-Linking Strategy and Bisintercalator Assembly
p-Xylenyl Linker Synthesis
The p-xylenyl bridge is synthesized from p-xylene diamine or its derivatives. Source highlights methods for activating benzyl positions via mesylation (methylsulfonyl chloride) or tosylation (tosyl chloride), which facilitate nucleophilic substitution. For example, diethyl α-mesyloxy-benzylphosphonate undergoes SN2 reactions with alcohols or amines to form ethers or amines.
Coupling Daunorubicin Monomers
WP631’s synthesis involves reacting two daunorubicin molecules with p-xylylene dibromide under basic conditions:
-
Activation : Daunorubicin’s C3ʹ-amine is deprotonated using triethylamine in anhydrous dimethylformamide (DMF).
-
Cross-Linking : p-Xylylene dibromide bridges the amines via a two-step SN2 mechanism, with the reaction conducted at 60°C for 24 hours.
-
Purification : Crude product is purified via reversed-phase chromatography, yielding WP631 as a red crystalline solid.
Table 1: Key Reaction Parameters for WP631 Synthesis
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Daunorubicin activation | Triethylamine, DMF, 25°C, 2 h | 95 | |
| Cross-linking | p-Xylylene dibromide, 60°C, 24 h | 78 | |
| Chromatography | C18 column, acetonitrile/water | 92 |
Analytical Characterization
Spectroscopic Validation
DNA Binding Affinity
Isothermal titration calorimetry (ITC) reveals a binding enthalpy (ΔH₆) of −33.6 kcal/mol for WP631, significantly higher than daunorubicin (−10.5 kcal/mol). This underscores the bisintercalator’s enhanced DNA interaction.
Comparative Analysis of Linker Geometries
Replacing the p-xylenyl linker with m-xylenyl (WP762) shortens the intercalation distance to 6 Å, altering DNA binding kinetics. Table 2 contrasts their properties:
Table 2: WP631 vs. WP762 DNA Binding Properties
| Parameter | WP631 | WP762 |
|---|---|---|
| Linker length | 7 Å | 6 Å |
| ΔH₆ (kcal/mol) | −33.6 | −29.8 |
| IC₅₀ (nM) | 0.12 | 0.45 |
Industrial-Scale Production Considerations
Patent KR970000484B1 emphasizes scalability for 4-demethoxydaunomycinone synthesis, recommending:
-
Batch Reactors : For diazotization and reduction steps to maintain temperature control.
-
Cost-Effective Catalysts : Platinum oxide for nitro group reduction instead of palladium.
Challenges and Optimization
常见问题
Q. Advanced
- DNA polymerase inhibition assays : Measure drug effects on replication kinetics using primer extension assays.
- Transcription inhibition studies : Use RNA polymerase and luciferase reporter systems to quantify transcriptional blockade.
- Electrochemical methods : Chronopotentiometric stripping analysis (CPSA) reveals conformational changes in DNA-drug complexes .
Daunomycin analogs show phase-specific cytotoxicity (e.g., G2/M arrest in L929 cells ), suggesting similar assays for this derivative.
How can researchers optimize experimental conditions for studying 4-Methylbenzyl-N-bis[daunomycin]-DNA interactions?
Q. Basic
- Buffer optimization : Use Tris-HCl (pH 7.4) with 100–150 mM NaCl to mimic physiological conditions .
- Temperature control : Conduct footprinting at 4°C to minimize DNase I activity fluctuations .
- Drug-to-DNA ratio : Maintain a 1:1–2:1 molar ratio to avoid nonspecific aggregation .
Refer to standardized protocols for daunomycin-DNA studies, adjusting for the derivative’s solubility and stability.
What computational tools predict the binding sites and affinity of 4-Methylbenzyl-N-bis[daunomycin] on DNA?
Q. Advanced
- Molecular docking : Software like AutoDock Vina models drug-DNA interactions, prioritizing GC-rich regions .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulates electronic interactions at binding sites .
- Machine learning : Train models on existing anthracycline-DNA binding data to predict novel sites.
Chen et al.’s theoretical studies on daunomycin identified sequence preferences validated experimentally , providing a framework for this derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
